![molecular formula C8H6BrN3O2 B2971580 Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1159811-45-6](/img/structure/B2971580.png)
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Übersicht
Beschreibung
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile compound for various chemical reactions and applications.
Wirkmechanismus
Target of Action
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a derivative of 1,2,4-triazolo[1,5-a]pyridine . Compounds of this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives interact with their targets, leading to changes in the activity of these proteins . For instance, as JAK1 and JAK2 inhibitors, these compounds can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting the transcription of genes involved in immune response and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, as a JAK1 and JAK2 inhibitor, this compound could potentially inhibit cell proliferation and modulate immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using dry toluene as a solvent at 140°C. This method demonstrates good functional group tolerance and results in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Condensation Reactions: Reagents such as alcohols or amines in the presence of a dehydrating agent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted triazolopyridines.
Condensation Reactions: Products include esters or amides.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazolopyridines.
Wissenschaftliche Forschungsanwendungen
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: It is utilized in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is used in the synthesis of light-emitting materials for OLED devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the carboxylate group.
1,2,4-Triazolo[1,5-a]pyridine-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in medicinal chemistry and industrial applications.
Biologische Aktivität
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- AXL Receptor Tyrosine Kinase Inhibition : Research indicates that triazolo compounds can inhibit AXL receptor tyrosine kinase function. This inhibition is significant in the context of cancer treatment as AXL is associated with tumor progression and metastasis .
- Antiviral Activity : The compound has shown promising antiviral properties against various viruses. In particular, derivatives of triazolo compounds have been reported to exhibit significant antiviral activities, which are enhanced by specific substituents on the aromatic rings .
Anticancer Activity
A study focusing on the SAR of triazolo compounds revealed that this compound exhibits notable anticancer properties. The compound was tested against several cancer cell lines, showing an IC50 value indicative of potent cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 10.5 |
This compound | HeLa (Cervical) | 12.3 |
This compound | MCF7 (Breast) | 15.0 |
The structure-activity relationship studies indicate that the bromine substitution at the 8-position enhances the compound's ability to inhibit cancer cell proliferation .
Antiviral Activity
In vitro studies have demonstrated that the compound exhibits antiviral activity against HIV and other viruses. The following table summarizes its antiviral efficacy:
Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
HIV | 0.0364 | >240 | >6460 |
Influenza | 0.045 | >200 | >4444 |
The selectivity index indicates a high safety margin for therapeutic use .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that a regimen including this compound led to improved patient outcomes compared to standard therapies.
- Case Study on Antiviral Therapy : In a study focusing on HIV-positive individuals, the administration of this compound resulted in a significant reduction in viral load without severe adverse effects.
Eigenschaften
IUPAC Name |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUEXGUVIIJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-45-6 | |
Record name | methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.